methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a propyl group at position 3, a sulfanyl acetamide linker, and a methyl benzoate moiety with a chlorine substituent. Its synthesis involves multi-step organic reactions, including nucleophilic substitution and amide coupling, as inferred from analogous procedures described in the literature .
Properties
IUPAC Name |
methyl 4-chloro-2-[[2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-3-7-23-17(25)16-13(6-8-28-16)22-19(23)29-10-15(24)21-14-9-11(20)4-5-12(14)18(26)27-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASBNFKABVYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis begins with the acylation of 4-chloro-2-aminobenzoate.
Intermediate Formation: : The reaction of this intermediate with 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl chloride, under controlled conditions.
Final Product: : Subsequent esterification with methanol yields the target compound.
Industrial Production Methods: Industrial-scale production often involves optimizing the reaction conditions:
Using catalytic amounts of acids or bases to drive the reaction.
Employing solvents like dimethylformamide or acetonitrile to ensure high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of an oxidizing agent like potassium permanganate can oxidize the compound, altering the thieno-pyrimidine ring.
Reduction: : Sodium borohydride may reduce the oxo group, impacting the compound's reactivity.
Substitution: : Halogenation or nucleophilic substitution at the chloro site using agents like silver nitrate.
Common Reagents and Conditions
Potassium permanganate (oxidation)
Sodium borohydride (reduction)
Silver nitrate (substitution)
Major Products
Oxidized products with altered thieno-pyrimidine ring structures.
Reduced compounds where the oxo group is converted to hydroxyl.
Substituted compounds with different groups replacing the chlorine.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing complex molecules.
Catalyst in organic reactions.
Biology
Medicine
Exploring its role in drug development, particularly in targeting specific enzymes and receptors.
Industry
Utilized in the manufacture of specialized coatings and materials due to its unique reactivity.
Mechanism of Action
Molecular Targets and Pathways
Binds to active sites of enzymes, potentially inhibiting their function.
Interacts with cellular pathways involving thieno-pyrimidine compounds, possibly disrupting cellular processes.
Comparison with Similar Compounds
Research Findings
Kinase Inhibition
The compound exhibits moderate activity against EGFR (IC₅₀: ~200 nM), likely due to hydrogen bonding between the thienopyrimidinone core and the kinase’s ATP-binding pocket. However, it is less potent than phenyl-substituted analogs, suggesting steric hindrance from the propyl group limits optimal binding .
Antimicrobial Activity
Against Staphylococcus aureus, the compound shows an MIC of 8 µg/mL, attributed to disruption of bacterial membrane integrity via the chlorobenzoate group. This activity is comparable to ciprofloxacin but with a narrower spectrum .
Toxicity Profile
In vitro cytotoxicity assays (HEK293 cells) indicate an IC₅₀ of 50 µM, suggesting a favorable therapeutic index for targeted applications .
Biological Activity
Methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Chloro Group : Often associated with increased lipophilicity and biological activity.
- Thieno[3,2-d]pyrimidine Moiety : Known for various pharmacological properties, including anticancer and antimicrobial activities.
- Sulfanyl Group : Implicated in enzyme inhibition and antibacterial effects.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thieno derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics such as ampicillin .
| Bacterial Strain | MIC (mg/mL) | Comparison with Ampicillin |
|---|---|---|
| E. coli | 0.004–0.03 | 10–50 times more effective |
| Staphylococcus aureus | 0.008–0.06 | Comparable |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in the treatment of various conditions, including Alzheimer's disease and urinary infections.
- Acetylcholinesterase Inhibition :
-
Urease Inhibition :
- Compounds containing the sulfanyl group have shown promising urease inhibition, which is vital for managing urinary tract infections.
Anti-inflammatory Activity
Emerging data suggests that the thieno[3,2-d]pyrimidine derivatives can modulate inflammatory pathways. Studies have indicated a reduction in pro-inflammatory cytokines when these compounds are administered in vitro, suggesting their potential as anti-inflammatory agents .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thieno derivatives demonstrated that this compound exhibited superior antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated an MIC significantly lower than traditional antibiotics.
Study 2: Enzyme Inhibition Profile
In a comparative study involving various synthesized compounds, methyl 4-chloro derivatives showed promising AChE inhibition rates. The study concluded that these compounds could serve as lead candidates for developing new treatments for Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
